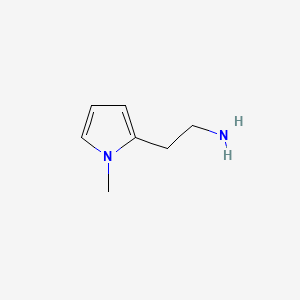

2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrrol-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-9-6-2-3-7(9)4-5-8/h2-3,6H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITFDYXKCBZEBDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401003758 | |

| Record name | 2-(1-Methyl-1H-pyrrol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83732-75-6 | |

| Record name | 1-Methyl-1H-pyrrole-2-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83732-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-pyrrole-2-ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083732756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methyl-1H-pyrrol-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401003758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-pyrrole-2-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(1-Methyl-1H-pyrrol-2-yl)ethanamine" properties and characteristics

<

Introduction: A Versatile Building Block in Modern Chemistry

2-(1-Methyl-1H-pyrrol-2-yl)ethanamine is a substituted pyrrole derivative that serves as a crucial intermediate and building block in synthetic organic chemistry. Its structure, featuring a reactive primary amine tethered to an N-methylated pyrrole ring, makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The pyrrole nucleus is a prominent scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs with a wide range of biological activities.[1][2] Consequently, derivatives like this compound are of significant interest to researchers in drug discovery and materials science. This guide provides a comprehensive overview of its properties, synthesis, applications, and analytical characterization.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is paramount for its effective use in research and development. This compound is typically encountered as a liquid at room temperature.[3] The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂N₂ | [3] |

| Molecular Weight | 124.18 g/mol | [3] |

| CAS Number | 83732-75-6 | [3] |

| Appearance | Liquid | [3] |

| SMILES String | Cn1cccc1CCN | [3] |

| InChI Key | ITFDYXKCBZEBDG-UHFFFAOYSA-N | [3] |

The structure consists of a five-membered aromatic pyrrole ring, which is N-methylated, and an ethanamine side chain at the C2 position. The N-methylation influences the electronic properties of the pyrrole ring and can impact the synthetic routes for its preparation.[1] The primary amine group is a key functional handle, allowing for a variety of chemical transformations.

Synthesis and Manufacturing: A Methodological Overview

The synthesis of this compound can be approached through several synthetic strategies, often starting from readily available pyrrole derivatives. A common and effective method involves the reduction of a corresponding nitrile or nitro precursor.

Illustrative Synthetic Pathway: Reduction of a Nitrile Precursor

A prevalent strategy involves the reduction of 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile. This method is favored for its high efficiency and the relative accessibility of the starting materials.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative example of a reduction-based synthesis.

Objective: To synthesize this compound via the reduction of 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile.

Materials:

-

2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel for catalytic hydrogenation

-

Anhydrous tetrahydrofuran (THF) or ethanol (for hydrogenation)

-

Anhydrous diethyl ether

-

Distilled water

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere.

-

Addition of Precursor: A solution of 2-(1-Methyl-1H-pyrrol-2-yl)acetonitrile in anhydrous THF is added dropwise to the stirred suspension of LiAlH₄ at 0 °C. The choice of a slow, dropwise addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete reduction of the nitrile group.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water and a sodium hydroxide solution at 0 °C. This step is critical for safely decomposing the excess LiAlH₄ and precipitating the aluminum salts.

-

Filtration and Extraction: The resulting slurry is filtered, and the filter cake is washed with diethyl ether. The combined organic filtrates are then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield this compound as a liquid.

Applications in Research and Drug Discovery

The bifunctional nature of this compound, with its nucleophilic amine and electron-rich aromatic ring, makes it a versatile intermediate in organic synthesis.[1]

-

Scaffold for Bioactive Molecules: The pyrrole moiety is a privileged structure in medicinal chemistry.[1] This compound serves as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of related pyrrole-methanamines have been explored as potential serotonin transporter (SERT) inhibitors for treating mood disorders.[1] The pyrrolo[2,1-a]isoquinoline scaffold, which can be constructed from pyrrole-based precursors, is found in alkaloids with antiretroviral and antitumor activities.[4]

-

Synthesis of Heterocyclic Systems: The primary amine can undergo a variety of reactions, including condensation with aldehydes and ketones to form Schiff bases, which are precursors to various heterocyclic systems.[1][5] It can also be used in N-acylation and N-alkylation reactions to introduce diverse functionalities. For example, similar pyrrole-ethanamines are used to prepare dihydropyrrolo[2′,1′:3,4]pyrazino[2,1-a]isoindolones through reactions with 2-formylbenzoic acids.[6]

Caption: Key application areas for this compound.

Spectroscopic Analysis and Characterization

Unequivocal identification of this compound is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the N-methyl group (a singlet), the protons on the pyrrole ring (in the aromatic region), and the two methylene groups of the ethanamine side chain (as multiplets).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the N-methyl carbon, the four carbons of the pyrrole ring, and the two carbons of the ethanamine side chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to:

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (124.18 g/mol ), aiding in the confirmation of its identity.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazard Classifications: It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3]

-

Safety Precautions: Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: It is classified as a combustible liquid and should be stored accordingly.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and the synthesis of complex organic molecules. Its unique structure, combining an N-methylated pyrrole ring with a primary amine, provides a platform for a wide array of chemical modifications. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]

- 2. enamine.net [enamine.net]

- 3. This compound AldrichCPR 83732-75-6 [sigmaaldrich.com]

- 4. Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-(1H-PYRROL-1-YL)-1-ETHANAMINE | 29709-35-1 [chemicalbook.com]

- 7. rose-hulman.edu [rose-hulman.edu]

"2-(1-Methyl-1H-pyrrol-2-yl)ethanamine" CAS number 83732-75-6

An In-Depth Technical Guide to 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine (CAS 83732-75-6)

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 83732-75-6), a heterocyclic amine building block. Due to the limited availability of direct peer-reviewed research on this specific molecule, this guide synthesizes known supplier data with scientifically-grounded, proposed synthetic methodologies and contextual applications derived from structurally related compounds. It is intended for an audience of researchers, medicinal chemists, and drug development professionals, offering both established facts and expert-derived insights to facilitate its use in discovery programs.

Core Compound Profile

This compound is a substituted pyrrole derivative featuring a primary amine separated from the heterocyclic ring by an ethyl linker. While it is commercially available for research purposes, it is important to note that major suppliers provide the compound with the disclaimer that analytical data is not routinely collected, and the buyer assumes responsibility for confirming identity and purity.

Chemical Properties & Identifiers

The fundamental properties of the compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 83732-75-6 | [1] |

| Molecular Formula | C₇H₁₂N₂ | [1] |

| Molecular Weight | 124.18 g/mol | [1] |

| Physical Form | Liquid | [1] |

| IUPAC Name | 2-(1-methyl-1H-pyrrol-2-yl)ethan-1-amine | N/A |

| SMILES String | Cn1cccc1CCN | [1] |

| InChI Key | ITFDYXKCBZEBDG-UHFFFAOYSA-N | [1] |

| EC Number | 280-626-0 | [1] |

| MDL Number | MFCD00009753 | [1] |

Safety & Handling

Based on supplier safety data sheets, this compound is classified as hazardous.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used at all times. Work should be conducted in a well-ventilated fume hood.

-

Signal Word: Danger[1]

-

Hazard Classifications: Skin Irritant (Category 2), Serious Eye Damage (Category 1), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[1]

-

Hazard Codes: H315, H318, H335[1]

-

Precautionary Codes: P261, P264, P271, P280, P302+P352, P305+P351+P338[1]

-

Storage Class: 10 (Combustible liquids)[1]

Proposed Synthetic Strategies

Pathway A: Reductive Amination of a Ketone Precursor

This is arguably the most direct and high-yielding conceptual pathway. The strategy relies on the conversion of a commercially available ketone, 2-Acetyl-1-methylpyrrole, to the target primary amine using a reductive amination protocol. This method is a cornerstone of amine synthesis due to its efficiency and operational simplicity.

The reaction proceeds in two implicit steps: (1) The ketone carbonyl reacts with an ammonia source (e.g., ammonium acetate) to form an intermediate imine. (2) A reducing agent, typically a hydride donor like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), selectively reduces the imine C=N bond in situ to yield the desired amine. NaBH₃CN is particularly effective as it is stable in mildly acidic conditions that favor imine formation and reduces imines much faster than ketones.

Caption: Proposed synthesis via reductive amination.

-

Reaction Setup: To a solution of 2-Acetyl-1-methylpyrrole (1.0 eq, e.g., 5.0 g)[3] in anhydrous methanol or ethanol (50 mL) in a round-bottom flask, add ammonium acetate (10.0 eq).

-

pH Adjustment: Stir the mixture at room temperature and adjust the pH to approximately 6-7 using glacial acetic acid.

-

Reducing Agent Addition: Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: Cyanide gas may be evolved if the pH is too acidic. Ensure the reaction is performed in a well-ventilated fume hood.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of 2M HCl until gas evolution ceases. Concentrate the mixture in vacuo to remove the bulk of the solvent.

-

Extraction: Basify the aqueous residue with 2M NaOH to a pH > 12. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or column chromatography on silica gel using a gradient of dichloromethane/methanol/triethylamine.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Pathway B: Reduction of a Nitrile Intermediate

An alternative strategy involves the creation of a two-carbon extended chain terminating in a nitrile group, which is then reduced to the primary amine. This pathway offers flexibility but requires an additional synthetic step compared to reductive amination. The key intermediate is (1-methyl-1H-pyrrol-2-yl)acetonitrile.

This synthesis begins with 1-methyl-1H-pyrrole-2-carbaldehyde. A Knoevenagel condensation with malononitrile, followed by a subsequent reaction, can yield an intermediate that is then reduced.[4] A more direct approach would be the reduction of (1-methyl-1H-pyrrol-2-yl)acetonitrile. This nitrile can be reduced to the corresponding primary amine using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or by catalytic hydrogenation. LiAlH₄ is highly effective for this transformation, providing the target amine in good yield.

Caption: Proposed synthesis via nitrile reduction.

-

Nitrile Synthesis: (Assuming the acetonitrile is not available) The synthesis of the intermediate (1-methyl-1H-pyrrol-2-yl)acetonitrile would first be required. This could be achieved via various methods, such as the cyanation of a corresponding halide (e.g., 2-(chloromethyl)-1-methyl-1H-pyrrole).

-

Reaction Setup: To a suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of (1-methyl-1H-pyrrol-2-yl)acetonitrile (1.0 eq) in anhydrous THF dropwise. Caution: LiAlH₄ reacts violently with water. Use appropriate handling techniques.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting nitrile.

-

Workup (Fieser method): Cool the reaction mixture to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess hydride and generating a granular precipitate that is easy to filter.

-

Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by vacuum distillation as described in Pathway A.

-

Validation: Characterize the final product by ¹H NMR, ¹³C NMR, IR (noting the disappearance of the C≡N stretch), and HRMS.

Potential Applications & Biological Context

While specific biological activities for this compound have not been published, the pyrrole-ethylamine scaffold is a privileged structure in medicinal chemistry. Its derivatives are explored for a wide range of biological targets, suggesting potential avenues of investigation for this compound.

-

CNS Agents: The core structure is reminiscent of tryptamine-like neuromodulators. Derivatives of pyrroles have been investigated as central nervous system agents, showing potential anticonvulsant properties.[5]

-

Enzyme Inhibition: Pyrrole-containing compounds have been successfully developed as potent enzyme inhibitors. For example, 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were found to be potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial targets in oncology.[6] The title compound could serve as a building block for synthesizing libraries of compounds to screen against various kinase or other enzyme targets.

-

Antiproliferative Agents: Certain 2-substituted 1H-pyrrolo[3,2-h]quinolines, which can be synthesized from pyrrole precursors, have demonstrated antiproliferative effects and DNA fragmentation activity, suggesting potential as topoisomerase inhibitors for cancer therapy.[7]

-

Anti-inflammatory Agents: Recent studies have focused on developing pyrrole derivatives as dual cyclooxygenase-2/lipoxygenase (COX-2/LOX) inhibitors for treating inflammatory conditions.[8] The primary amine handle of this compound is ideal for derivatization to explore this therapeutic area.

References

- 1. This compound AldrichCPR 83732-75-6 [sigmaaldrich.com]

- 2. echemi.com [echemi.com]

- 3. Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)- [webbook.nist.gov]

- 4. 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of certain novel derivatives of 1H-pyrrolo[1,2-c][1,3]thiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-substituted 1H-pyrrolo [3,2-h] quinoline derivatives: synthesis and aspects of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine: Molecular Characteristics, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its molecular structure, physicochemical properties, a logical synthetic pathway with mechanistic considerations, and its current and potential applications as a scaffold and building block in drug discovery.

Molecular Profile and Physicochemical Properties

This compound belongs to the class of pyrroles, which are five-membered aromatic heterocyclic compounds containing a nitrogen atom. The pyrrole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] The presence of an N-methyl group and a 2-ethanamine side chain imparts specific chemical characteristics that are crucial for its utility as a versatile intermediate.

The molecular structure features an aromatic pyrrole ring, which can participate in π-π stacking interactions with biological targets.[1] The ethylamine side chain provides a basic nitrogen center, capable of forming hydrogen bonds and salt bridges, which is a common feature in many pharmacologically active molecules.[1]

Caption: 2D representation of this compound.

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 83732-75-6 | [3] |

| Molecular Formula | C₇H₁₂N₂ | [3][4] |

| Molecular Weight | 124.18 g/mol | [3][4] |

| Appearance | Liquid | [3] |

| Canonical SMILES | Cn1cccc1CCN | [3] |

| InChI Key | ITFDYXKCBZEBDG-UHFFFAOYSA-N | [3] |

| InChI | 1S/C7H12N2/c1-9-6-2-3-7(9)4-5-8/h2-3,6H,4-5,8H2,1H3 | [3] |

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a robust and widely applicable method for preparing primary amines like this compound is through the reductive amination of a corresponding ketone precursor. This approach is favored for its reliability and the availability of starting materials. The logical precursor for this synthesis is 2-Acetyl-1-methylpyrrole.[5]

The overall workflow involves a two-step process: the condensation of the ketone with an ammonia source to form an imine or related intermediate, followed by the reduction of this intermediate to the target ethylamine.

Caption: Proposed synthetic workflow via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a representative laboratory-scale procedure. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Imine Formation (Condensation)

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-acetyl-1-methylpyrrole (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Add an ammonia source, such as ammonium acetate (2-3 eq), to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The consumption of the starting ketone indicates the formation of the imine intermediate.

-

Causality: Heating the reaction drives the equilibrium towards the formation of the imine by removing water, a byproduct of the condensation. Ammonium acetate serves as both the ammonia source and a mild acidic catalyst to facilitate the reaction.

-

Step 2: Reduction of the Imine

-

Once the imine formation is complete (as determined by TLC), cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), in small portions.

-

Causality: The reaction is cooled to control the exothermic nature of the hydride reduction. Sodium borohydride is a selective reducing agent that will reduce the imine C=N bond without affecting the aromatic pyrrole ring.

-

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC-MS).

Step 3: Workup and Purification (Self-Validation)

-

Quench the reaction by the slow addition of water to decompose any excess NaBH₄.

-

Adjust the pH of the solution to be basic (pH > 10) with an aqueous NaOH solution to ensure the product is in its free base form.

-

Extract the aqueous layer multiple times with an organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can then be purified by vacuum distillation or column chromatography to yield the pure this compound.

Significance and Applications in Research and Drug Development

The structural motifs within this compound make it a valuable building block for creating more complex molecules with therapeutic potential.

-

Scaffold for Kinase Inhibitors: The pyrrole core is a key component in several tyrosine kinase inhibitors used in oncology, such as Sunitinib.[2] Pyrrol-2-one derivatives, structurally related to this compound, have shown promise as inhibitors of EGFR and VEGFR, which are critical targets in cancer therapy.[6]

-

Central Nervous System (CNS) Agents: Derivatives of closely related (1-Methyl-1H-pyrrol-2-yl)methanamine have been explored as potential inhibitors of the serotonin transporter (SERT), suggesting applications in the development of treatments for mood disorders.[1]

-

Alzheimer's Disease Research: The pyrrole scaffold is being utilized in the design of dual inhibitors targeting both acetylcholinesterase (AChE) and Beta-site APP Cleaving Enzyme 1 (BACE1), two key enzymes implicated in the pathology of Alzheimer's disease.[7]

-

Antifungal Agents: Pyrrole-based structures, specifically pyrrolo[1,2-a]pyrazines synthesized from pyrrole precursors, have demonstrated potent antifungal activity, highlighting another avenue for therapeutic development.[8]

Safety and Handling

As a chemical intermediate, this compound requires careful handling.

-

Hazards: It is classified as a substance that causes skin irritation and serious eye damage.[3][9] It may also cause respiratory irritation.[3][9] The signal word for this compound is "Danger".[3]

-

Storage: It should be stored in a class of combustible liquids.[3]

-

Handling: Standard laboratory safety protocols should be followed, including the use of chemical-resistant gloves, safety glasses, and a lab coat. All manipulations should be performed within a chemical fume hood to avoid inhalation of vapors.

Conclusion

This compound is more than a simple chemical entity; it is a strategically important molecule in the field of medicinal chemistry. Its well-defined structure, characterized by a molecular weight of 124.18 g/mol , combined with a reactive ethylamine functional group on a privileged pyrrole scaffold, makes it an ideal starting point for the synthesis of novel therapeutic agents. The synthetic accessibility via methods like reductive amination further enhances its utility for researchers and drug development professionals aiming to explore new chemical space in oncology, neuroscience, and infectious diseases.

References

- 1. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]

- 2. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide [mdpi.com]

- 3. This compound AldrichCPR 83732-75-6 [sigmaaldrich.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Acetyl-1-methylpyrrole | C7H9NO | CID 61240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(1H-pyrrol-1-yl)ethan-1-amine | C6H10N2 | CID 2763816 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-(1-Methyl-1H-pyrrol-2-yl)ethanamine" synthesis pathway overview

An In-Depth Technical Guide to the Synthesis of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine

Executive Summary

This compound, a key heterocyclic building block, is of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a methylated pyrrole ring linked to an ethylamine side chain, serves as a versatile scaffold for the synthesis of a wide range of biologically active compounds. This guide provides a comprehensive overview of the principal synthetic pathways for this molecule, designed for an audience of professional researchers and scientists. We will delve into three primary, field-proven strategies: the reduction of a nitrile intermediate, the reduction of a nitroalkene intermediate derived from a Henry reaction, and reductive amination of a corresponding carbonyl compound. Each pathway is analyzed for its mechanistic underpinnings, experimental considerations, and overall efficiency, providing the necessary insights for informed selection of a synthetic route tailored to specific laboratory or industrial needs.

Introduction: Significance and Physicochemical Properties

This compound (CAS Number: 83732-75-6) is a substituted pyrrole derivative that functions as a crucial intermediate in organic synthesis.[1] The N-methylpyrrole core is an electron-rich aromatic system, which influences the reactivity of the substituents. The primary amine of the ethylamine side chain provides a nucleophilic center, making it a valuable synthon for constructing more complex molecular architectures, including potential pharmaceutical agents and novel ligands.[2]

Physicochemical Data Summary:

| Property | Value |

| Molecular Formula | C₇H₁₂N₂ |

| Molecular Weight | 124.18 g/mol [1] |

| CAS Number | 83732-75-6[1] |

| Appearance | Liquid[1] |

| SMILES | Cn1cccc1CCN[1] |

This guide will explore the most prevalent and practical methodologies for its synthesis, starting from readily available precursors.

Core Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of route often depends on the availability of starting materials, scalability requirements, and tolerance for specific reagents. We will examine three robust and well-established strategies.

Pathway I: Synthesis via Reduction of 1-Methyl-2-pyrroleacetonitrile

This pathway is a classical approach that involves the construction of the carbon skeleton first, followed by the reduction of a nitrile group to the desired primary amine. It is a reliable two-step sequence starting from the key intermediate, 1-methylpyrrole.

Workflow Overview:

Caption: Pathway I: Nitrile Reduction Route.

Step 1: Synthesis of the Precursor, 1-Methylpyrrole The starting material, 1-methylpyrrole, can be synthesized efficiently via the Paal-Knorr pyrrole synthesis, which involves the condensation of succinaldehyde with methylamine in an alkaline medium, often yielding high purity product.[3][4] Alternatively, direct N-alkylation of pyrrole using a methylating agent like methyl iodide with a base such as sodium hydroxide in a suitable solvent is also a common and effective method.[5][6]

Step 2: Introduction of the Acetonitrile Moiety To form the intermediate 1-methyl-2-pyrroleacetonitrile (CAS: 24437-41-0), the 1-methylpyrrole ring must be functionalized at the C2 position.[7][8] A documented procedure involves treating 1-methylpyrrole with cyanogen and hydrogen chloride in chloroform. This electrophilic substitution introduces the cyano group onto the electron-rich pyrrole ring. The reaction is complex and requires careful handling of toxic reagents.[7]

Step 3: Reduction of the Nitrile to the Primary Amine The final step is the reduction of the nitrile group. This transformation is reliably achieved using powerful reducing agents.

-

Lithium Aluminum Hydride (LiAlH₄): This is a highly effective reagent for converting nitriles to primary amines. The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to quench the excess hydride and hydrolyze the aluminum complexes.

-

Catalytic Hydrogenation: An alternative, "greener" approach involves hydrogenation over a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), under a pressurized hydrogen atmosphere.

This pathway's primary advantage is its directness in forming the C-C bond and installing the nitrogen atom. However, the toxicity of cyanogen is a significant drawback.

Pathway II: Synthesis via Henry Reaction and Nitroalkene Reduction

This pathway utilizes the versatile Henry (nitroaldol) reaction to form a C-C bond and introduce the nitrogen atom in the form of a nitro group, which is subsequently reduced. This route begins with the formylation of 1-methylpyrrole.

Workflow Overview:

Caption: Pathway II: Henry Reaction Route.

Step 1: Vilsmeier-Haack Formylation of 1-Methylpyrrole The key intermediate, 1-methyl-2-pyrrolecarboxaldehyde, is readily prepared from 1-methylpyrrole using the Vilsmeier-Haack reaction. This reaction employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[9] This is a standard and high-yielding electrophilic substitution for electron-rich heterocycles.

Step 2: Henry Reaction and Dehydration The aldehyde is then condensed with nitromethane in the presence of a base (e.g., ammonium acetate, sodium hydroxide). This reaction forms a nitroaldol adduct, which readily dehydrates under the reaction conditions to yield the conjugated nitroalkene, 1-methyl-2-(2-nitroethenyl)-1H-pyrrole (CAS: 3156-50-1).[10]

Step 3: Reduction of the Nitroalkene The final step involves the complete reduction of both the nitro group and the alkene double bond. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation as it efficiently reduces both functional groups in a single operation to afford the target this compound.

This pathway is often preferred due to its use of more common reagents and the reliability of the Vilsmeier-Haack and Henry reactions.

Pathway III: Synthesis via Reductive Amination

Reductive amination is a powerful and direct method for forming amines from carbonyl compounds.[11][12] This one-pot reaction combines the formation of an imine intermediate with its immediate reduction.[13][14]

Workflow Overview:

Caption: Pathway III: Reductive Amination Route.

Step 1: Synthesis of (1-Methyl-1H-pyrrol-2-yl)acetaldehyde The primary challenge in this route is the synthesis of the requisite aldehyde, (1-methyl-1H-pyrrol-2-yl)acetaldehyde. This can be achieved by the partial reduction of a more stable precursor, such as methyl 1-methylpyrrole-2-acetate[15], using a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol.

Step 2: One-Pot Reductive Amination The generated aldehyde is then reacted in situ with an ammonia source (e.g., ammonium acetate) and a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because they are mild enough not to reduce the aldehyde but are highly effective at reducing the iminium ion intermediate formed from the condensation of the aldehyde and ammonia.[13] This selectivity allows the entire transformation to occur efficiently in a single reaction vessel.[14][16]

This pathway offers the elegance of a one-pot final step but is contingent on the successful synthesis and handling of the potentially unstable acetaldehyde intermediate.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Materials | Key Intermediates | Advantages | Disadvantages |

| I: Nitrile Reduction | 1-Methylpyrrole, Cyanogen | 1-Methyl-2-pyrroleacetonitrile | Direct, well-established C-C bond formation. | Use of highly toxic cyanogen gas; multi-step process. |

| II: Henry Reaction | 1-Methylpyrrole, Nitromethane | 1-Methyl-2-pyrrolecarboxaldehyde, 1-Methyl-2-(2-nitroethenyl)-1H-pyrrole | High-yielding, reliable reactions (Vilsmeier-Haack, Henry); common reagents. | Requires a strong reducing agent (LiAlH₄); multi-step process. |

| III: Reductive Amination | 1-Methylpyrrole-2-acetic acid derivative | (1-Methyl-1H-pyrrol-2-yl)acetaldehyde | Atom-economical, one-pot final step. | Acetaldehyde intermediate can be unstable and difficult to prepare/isolate. |

Detailed Experimental Protocol (Pathway II)

This section provides a representative, step-by-step methodology for the synthesis of this compound via the Henry Reaction route.

Workflow Diagram:

Caption: Experimental Workflow for Pathway II.

Protocol 1: Synthesis of 1-Methyl-2-pyrrolecarboxaldehyde

-

To a stirred solution of N,N-dimethylformamide (DMF) at 0°C under an inert atmosphere (N₂), add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 10°C.

-

Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Add a solution of 1-methylpyrrole in an appropriate solvent (e.g., dichloroethane) dropwise to the cooled Vilsmeier reagent.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice, followed by neutralization with a base such as sodium hydroxide or sodium acetate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure 1-methyl-2-pyrrolecarboxaldehyde.

Protocol 2: Synthesis of 1-Methyl-2-(2-nitroethenyl)-1H-pyrrole

-

In a round-bottom flask, dissolve 1-methyl-2-pyrrolecarboxaldehyde and a base catalyst (e.g., ammonium acetate) in nitromethane.

-

Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture. The product often crystallizes or precipitates from the solution.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

Protocol 3: Reduction to this compound

-

Under an inert atmosphere, carefully add lithium aluminum hydride (LiAlH₄) to a flask containing anhydrous tetrahydrofuran (THF) and cool to 0°C.

-

Add a solution of 1-methyl-2-(2-nitroethenyl)-1H-pyrrole in anhydrous THF dropwise to the stirred LiAlH₄ suspension.

-

After the addition, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to 0°C and cautiously quench the excess LiAlH₄ using a sequential (Fieser) workup: add water dropwise, followed by 15% aqueous NaOH, and then more water.

-

Stir the resulting granular precipitate until it becomes white. Filter off the aluminum salts and wash thoroughly with THF or ethyl acetate.

-

Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude amine by vacuum distillation to obtain the final product.

Conclusion

The synthesis of this compound can be successfully accomplished through several strategic pathways. The Henry reaction route (Pathway II) stands out as a particularly robust and versatile method, leveraging common laboratory reagents and well-understood, high-yielding reactions. The nitrile reduction route (Pathway I) is a viable alternative, though it requires handling of highly toxic cyanogen. Finally, the reductive amination approach (Pathway III) offers an elegant and efficient final step but is dependent on the accessibility of the corresponding acetaldehyde. The selection of the optimal pathway will ultimately be guided by the specific constraints and objectives of the research or development team, including scale, safety protocols, and available starting materials.

References

- 1. This compound AldrichCPR 83732-75-6 [sigmaaldrich.com]

- 2. Synthesis and cerebral uptake of 1-(1-[(11)C]methyl-1H-pyrrol-2-yl)-2-phenyl-2-(1-pyrrolidinyl)ethanone, a novel tracer for positron emission tomography studies of monoamine oxidase type A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN108191732B - Synthesis method of N-methylpyrrole - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1-Methylpyrrole synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

- 8. 1H-Pyrrole-2-acetonitrile, 1-methyl- | SIELC Technologies [sielc.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 1-METHYL-2-(2-NITROETHENYL)-1H-PYRROLE | VSNCHEM [vsnchem.com]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. organicreactions.org [organicreactions.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. jocpr.com [jocpr.com]

- 15. prepchem.com [prepchem.com]

- 16. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine: A Technical Guide for Drug Discovery

Introduction: The Pyrrole Scaffold as a Cornerstone of Modern Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently emerge as privileged structures, demonstrating a remarkable capacity to interact with a diverse array of biological targets. The pyrrole ring system is a quintessential example of such a scaffold, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Its prevalence in vital biomolecules like heme and chlorophyll underscores its fundamental role in biological systems.[4] This five-membered aromatic heterocycle offers a unique combination of electronic properties, hydrogen bonding capabilities, and structural rigidity, making it an ideal starting point for the design of novel therapeutics. This guide delves into the untapped potential of a specific pyrrole derivative, 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine , as a versatile building block for the development of next-generation therapies.

While direct and extensive research on this particular molecule is nascent, its structural components—a pyrrole core, an ethylamine side chain, and N-methylation—are hallmarks of compounds with significant pharmacological activity. By examining the established biological activities of structurally related analogs, we can logically extrapolate and propose high-potential research applications for this compound. This document will serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing not only a scientific rationale for exploring this molecule but also practical, actionable experimental workflows.

Physicochemical Properties and Synthetic Accessibility

Before embarking on a drug discovery campaign, a thorough understanding of the starting material is paramount. This compound is a commercially available liquid with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂N₂ | [5] |

| Molecular Weight | 124.18 g/mol | [5] |

| CAS Number | 83732-75-6 | [5] |

| Form | Liquid | [5] |

| SMILES String | Cn1cccc1CCN | [5] |

The presence of a primary amine group makes this molecule an excellent nucleophile, readily participating in a wide range of chemical transformations. This reactivity is the key to its utility as a scaffold, allowing for the facile introduction of diverse chemical moieties to build a library of novel compounds.

Proposed Research Application 1: Development of Novel Anticancer Agents

The pyrrole scaffold is a recurring motif in compounds exhibiting potent anticancer activity.[6][7] Derivatives have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways implicated in cancer progression.[8][9] The structural similarity of this compound to precursors of known anticancer agents makes this a highly promising area of investigation.

Scientific Rationale

Many anticancer drugs function by targeting specific enzymes or receptors that are overexpressed or hyperactive in cancer cells. The ethylamine side chain of our lead compound can be readily modified to incorporate pharmacophores known to interact with various oncology targets. For instance, acylation or sulfonylation of the primary amine can introduce functionalities that mimic the binding motifs of known kinase inhibitors. Furthermore, the pyrrole ring itself can engage in crucial π-π stacking interactions within the active sites of target proteins.

Experimental Workflow: Synthesis and Evaluation of a Focused Library

The following workflow outlines a systematic approach to synthesizing and screening a library of derivatives based on this compound for anticancer activity.

Detailed Protocol: Synthesis of N-Benzoyl-2-(1-methyl-1H-pyrrol-2-yl)ethanamine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

-

Base Addition: Add triethylamine (1.2 eq.) to the solution and cool to 0°C in an ice bath.

-

Acylation: Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: In Vitro Cytotoxicity

The results of the MTT assay should be presented in a clear, tabular format to facilitate comparison between the synthesized derivatives.

| Compound ID | R Group (on Amine) | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) | A549 IC₅₀ (µM) |

| Lead | H | >100 | >100 | >100 |

| Cpd-1 | Benzoyl | 7.5 | 12.3 | 9.8 |

| Cpd-2 | 4-Nitrobenzoyl | 2.1 | 4.5 | 3.2 |

| Cpd-3 | Benzenesulfonyl | 15.2 | 21.8 | 18.5 |

| Doxorubicin | (Positive Control) | 0.8 | 1.1 | 0.9 |

Proposed Research Application 2: CNS-Active Agents for Neurodegenerative Disorders

The ethylamine moiety is a classic pharmacophore found in numerous neurotransmitters (e.g., dopamine, serotonin) and CNS-active drugs. The pyrrole ring can serve as a bioisostere for other aromatic systems, and the N-methyl group can enhance blood-brain barrier (BBB) permeability.[10] This combination of structural features suggests that derivatives of this compound could be promising candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Scientific Rationale

Enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) are key targets in the treatment of neurodegenerative disorders.[11] The ethylamine scaffold is a known substrate/inhibitor motif for MAO, and the pyrrole ring can be elaborated to interact with the active site of AChE. By designing molecules that can dually inhibit these enzymes, it may be possible to achieve a synergistic therapeutic effect. Additionally, pyrrole derivatives have demonstrated neuroprotective and antioxidant properties, which are highly relevant to combating the underlying pathology of these diseases.[12]

In Silico Screening and Drug Design

Prior to extensive synthesis, computational methods can be employed to predict the binding affinity of virtual derivatives to key CNS targets. This in silico approach allows for the prioritization of molecules with the highest probability of success, thereby saving time and resources.

Protocol: Molecular Docking of a Virtual Derivative against MAO-B

-

Target Preparation: Obtain the crystal structure of human MAO-B (e.g., PDB ID: 2V5Z) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of the virtual derivative of this compound. Minimize its energy using a suitable force field.

-

Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to predict the binding pose and affinity of the ligand within the active site of MAO-B.

-

Analysis: Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. A lower binding energy indicates a higher predicted affinity.

Structure-Activity Relationship (SAR) Insights

Through the synthesis and testing of a focused library of compounds, a structure-activity relationship (SAR) can be established. For example, it might be found that electron-withdrawing groups on an N-aryl substituent enhance MAO-B inhibition, while bulky hydrophobic groups improve AChE inhibition. This iterative process of design, synthesis, and testing is fundamental to medicinal chemistry.[13]

Conclusion and Future Directions

This compound represents a largely unexplored yet highly promising scaffold for the development of novel therapeutics. Its structural features, combined with the well-documented biological activities of related pyrrole derivatives, provide a strong rationale for its investigation in anticancer and CNS drug discovery programs. The workflows and protocols outlined in this guide offer a starting point for researchers to unlock the full potential of this versatile molecule. By integrating rational drug design, efficient synthesis, and robust biological evaluation, the scientific community can leverage this valuable building block to create the next generation of innovative medicines.

References

- 1. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 2. biolmolchem.com [biolmolchem.com]

- 3. scispace.com [scispace.com]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound AldrichCPR 83732-75-6 [sigmaaldrich.com]

- 6. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3- yl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Comparative in silico analysis of CNS-active molecules targeting the blood–brain barrier choline transporter for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors [mdpi.com]

- 12. brieflands.com [brieflands.com]

- 13. Pyrrole-2,5-dione analogs as a promising antioxidant agents: microwave-assisted synthesis, bio-evaluation, SAR analysis and DFT studies/interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine as a Synthetic Building Block

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine is a versatile bifunctional molecule that offers a unique combination of a nucleophilic primary amine and an electron-rich N-methylated pyrrole ring. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and applications, positioning it as a valuable tool for researchers and professionals in drug development and materials science. The pyrrole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds.[1] The ethylamine substituent at the C2 position provides a reactive handle for a wide array of chemical transformations, making this building block particularly attractive for library synthesis and lead optimization campaigns.

Physicochemical and Safety Profile

A thorough understanding of a building block's physical properties and safety considerations is the foundation of its effective and safe utilization in the laboratory.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 83732-75-6 | |

| Molecular Formula | C₇H₁₂N₂ | |

| Molecular Weight | 124.18 g/mol | |

| Form | Liquid | |

| SMILES | Cn1cccc1CCN | |

| InChI Key | ITFDYXKCBZEBDG-UHFFFAOYSA-N |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[2]

-

Hazard Classifications : Causes skin irritation, serious eye damage, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[3][4]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

In case of exposure :

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[2][3]

Synthesis and Manufacturing

While commercially available from specialty suppliers, understanding the synthetic routes to this compound provides insight into potential impurities and cost-of-goods analysis for large-scale applications. A common synthetic strategy involves the reduction of a corresponding nitrile or the reductive amination of a carbonyl precursor.

A plausible and frequently employed method is the reduction of 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Experimental Protocol: Synthesis via Nitrile Reduction

-

Reaction Setup : A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of 2-(1-methyl-1H-pyrrol-2-yl)acetonitrile in an anhydrous ether like tetrahydrofuran (THF).

-

Reduction : The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄) is added portion-wise, controlling the exothermic reaction.

-

Reaction Monitoring : The reaction is allowed to warm to room temperature and then gently refluxed. Progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

Purification : The resulting slurry is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a liquid.

Reactivity and Synthetic Utility

The synthetic utility of this building block stems from the differential reactivity of its two key functional groups: the primary amine and the pyrrole ring.

Workflow for Utilizing the Building Block

Caption: General workflow for incorporating the building block.

Reactions at the Primary Amine

The ethylamine side chain is a potent nucleophile, readily participating in a variety of classical amine reactions.

-

Amide and Sulfonamide Formation : It reacts cleanly with acyl chlorides, anhydrides, and activated carboxylic acids (using coupling agents like EDC/HOBt) to form stable amide bonds. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for probing structure-activity relationships (SAR).

-

Urea and Thiourea Formation : Treatment with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively. These functional groups are common hydrogen bond donors and acceptors in drug-receptor interactions.

-

Reductive Amination : The amine can be alkylated via reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), enabling the extension of the side chain.

-

N-Arylation : It can undergo Buchwald-Hartwig or Ullmann coupling with aryl halides to introduce aromatic substituents on the amine nitrogen.

Illustrative Reaction: Amide Bond Formation

Caption: Diagram of a typical amidation reaction.

Reactions Involving the Pyrrole Ring

The N-methylated pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution, typically at the C5 position (para to the ethylamine group) or the C3 position. However, the reactivity is often directed by the nature of the electrophile and reaction conditions. Friedel-Crafts acylation, Vilsmeier-Haack formylation, and halogenation are all feasible transformations, allowing for further functionalization of the heterocyclic core.

Applications in Drug Discovery and Materials Science

The unique structure of this compound makes it a valuable precursor for compounds targeting a range of biological systems. The pyrrole moiety is a key component in many natural products and synthetic drugs with diverse pharmacological activities, including anticancer and antiviral properties.[5]

Case Study: Precursor for Fused Heterocyclic Systems

This building block is an excellent starting material for constructing fused polycyclic systems. For example, its analog, 2-(1H-pyrrol-1-yl)ethanamine, is used to prepare dihydropyrrolo[2',1':3,4]pyrazino[2,1-a]isoindolones through reactions with 2-formylbenzoic acids, a transformation driven by an N-acyliminium ion cyclization.[6][7] Similar strategies can be envisioned for the title compound, leading to novel scaffolds for high-throughput screening libraries. The pyrrolidine moiety, a saturated analog, is found in over 20 FDA-approved drugs, highlighting the value of this structural class.[8]

Potential Derivative Pathways

Caption: Potential derivatization pathways from the core molecule.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the building block before its use in synthesis. While some suppliers may not provide detailed analytical data, standard techniques should be employed for quality control.

Table 2: Key Analytical Techniques

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Elucidation | Signals corresponding to the N-methyl group, the pyrrole ring protons, and the two methylene groups of the ethylamine chain. |

| ¹³C NMR | Carbon Skeleton Confirmation | Distinct peaks for the five carbons of the pyrrole ring and the two aliphatic carbons.[9][10] |

| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (124.18). |

| FT-IR | Functional Group Identification | Characteristic N-H stretching vibrations for the primary amine and C-H/C-N stretches for the pyrrole ring. |

Conclusion

This compound is a high-value synthetic building block that provides a reliable entry point to a diverse range of chemical structures. Its bifunctional nature, combining a reactive primary amine with a functionalizable N-methylpyrrole core, offers chemists a powerful tool for constructing novel molecules with potential applications in drug discovery, agrochemicals, and materials science. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this compound to accelerate their research and development programs.

References

- 1. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]

- 2. solventsandpetroleum.com [solventsandpetroleum.com]

- 3. fishersci.com [fishersci.com]

- 4. enamine.enamine.net [enamine.enamine.net]

- 5. Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(1H-PYRROL-1-YL)-1-ETHANAMINE | 29709-35-1 [chemicalbook.com]

- 7. 2-(1H-吡咯-1-基)乙胺 | Sigma-Aldrich [sigmaaldrich.com]

- 8. enamine.net [enamine.net]

- 9. acgpubs.org [acgpubs.org]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine Derivatives and Analogs: Synthesis, Pharmacology, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

A. The Pyrrole Scaffold in Medicinal Chemistry: A Privileged Core

The pyrrole ring system is a fundamental five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry.[1] Its presence in a vast array of natural products, such as heme, chlorophyll, and vitamin B12, underscores its biological significance.[2] In the realm of synthetic pharmaceuticals, the pyrrole scaffold is a privileged core, lending itself to diverse chemical modifications that can modulate pharmacological activity.[1][3] Marketed drugs containing the pyrrole moiety exhibit a wide range of therapeutic applications, including antipsychotic, anticancer, antibacterial, and anti-inflammatory effects.[1] The electronic properties and hydrogen bonding capabilities of the pyrrole nitrogen, along with the reactivity of the carbon positions, make it a versatile template for drug design.[4]

B. Emergence of 2-(1-Methyl-1H-pyrrol-2-yl)ethanamine as a Promising Pharmacophore

Within the broad family of pyrrole-containing compounds, this compound has emerged as a particularly promising pharmacophore, especially for targeting the central nervous system (CNS). Its structural resemblance to key neurotransmitters, such as serotonin (5-hydroxytryptamine, 5-HT), suggests its potential to interact with various CNS receptors. The ethanamine side chain provides a crucial basic nitrogen atom, a common feature in many CNS-active drugs, which can engage in ionic interactions with receptor binding sites. The N-methylation of the pyrrole ring enhances lipophilicity, a property that can influence blood-brain barrier penetration.[5] Derivatives of this core structure have been investigated for their potential as serotonin transporter (SERT) inhibitors, hinting at applications in the treatment of mood disorders like depression and anxiety.[5]

C. Scope and Objectives of this Guide

This technical guide provides a comprehensive overview of the synthesis, pharmacology, and structure-activity relationships (SAR) of this compound derivatives and analogs. It is intended to serve as a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry and neuroscience. The guide will delve into:

-

Synthetic Strategies: Detailed methodologies for the synthesis of the core scaffold and its subsequent derivatization.

-

Pharmacological Profile: An examination of the key biological targets, with a focus on the serotonergic system.

-

In Vitro and In Vivo Evaluation: Practical, step-by-step protocols for assessing the biological activity of these compounds.

-

Structure-Activity Relationships: A critical analysis of how structural modifications influence pharmacological activity.

By integrating synthetic chemistry with pharmacological testing and SAR analysis, this guide aims to provide a holistic understanding of this important class of compounds and to facilitate the rational design of novel therapeutic agents.

II. Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives can be broadly divided into the construction of the core scaffold and the subsequent functionalization of the ethanamine side chain.

A. Core Synthesis of the this compound Scaffold

The Paal-Knorr synthesis is a classic and highly versatile method for the preparation of pyrroles.[5] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of the target scaffold, this would typically involve the reaction of a suitable 1,4-dicarbonyl precursor with methylamine to form the N-methylated pyrrole ring. The ethanamine side chain can be introduced through various synthetic routes, often starting from a pyrrole-2-carbaldehyde or a related functionalized pyrrole.

Reductive amination is a powerful and direct method for the synthesis of amines.[5] In the context of the target scaffold, pyrrole-2-carbaldehyde can be reductively aminated with ammonia or a protected amine, followed by N-methylation of the pyrrole nitrogen if necessary. This approach is often high-yielding and tolerates a wide range of functional groups.

B. Derivatization of the Ethanamine Side Chain

-

Reductive Amination with Aldehydes and Ketones: A straightforward and widely used method for N-alkylation involves the reductive amination of the primary amine of this compound with various aldehydes and ketones. This reaction is typically carried out using a reducing agent such as sodium borohydride or sodium triacetoxyborohydride and allows for the introduction of a wide variety of alkyl and substituted alkyl groups.

-

Copper-Catalyzed N-Arylation: The introduction of aryl and heteroaryl substituents on the ethanamine nitrogen can be achieved through copper-catalyzed N-arylation reactions, such as the Ullmann condensation or the Buchwald-Hartwig amination.[6][7] These methods typically involve the reaction of the primary amine with an aryl halide in the presence of a copper catalyst and a suitable ligand.

The primary amine of the ethanamine side chain can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction.

C. Experimental Protocol: General Procedure for N-Alkylation via Reductive Amination

This protocol provides a general method for the N-alkylation of this compound using an aldehyde.

-

Dissolution: Dissolve this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

D. Diagram: Synthetic Routes to Key Derivatives

Caption: Key synthetic transformations of the core scaffold.

III. Pharmacological Profile and Potential Therapeutic Applications

A. Interaction with Serotonergic (5-HT) Receptors: A Key Target

The structural similarity of this compound derivatives to serotonin has led to significant interest in their interaction with the serotonergic system.[5] Serotonin receptors are a diverse family of G-protein coupled receptors and ligand-gated ion channels that mediate a wide range of physiological and psychological processes.[1] Several subtypes of serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT7, are important targets for the treatment of CNS disorders.[1] The affinity of this compound analogs for these receptors can be readily assessed using in vitro radioligand binding assays.

B. Potential as Antidepressant and Anxiolytic Agents

Given their interaction with the serotonergic system, this compound derivatives are being investigated as potential antidepressant and anxiolytic agents.[8] Many clinically effective antidepressants and anxiolytics act by modulating serotonergic neurotransmission. The in vivo efficacy of these compounds can be evaluated in well-established animal models of depression and anxiety, such as the forced swim test and the elevated plus maze.

C. Other Potential CNS Targets

While the serotonergic system is a primary focus, the privileged nature of the this compound scaffold suggests that its derivatives may also interact with other CNS targets, such as dopamine and norepinephrine receptors. A comprehensive pharmacological profiling of these compounds is therefore warranted to fully elucidate their therapeutic potential.

IV. In Vitro Evaluation: Receptor Binding Affinity

A. Principles of Radioligand Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand and a receptor.[1] These assays utilize a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor. The affinity of a test compound for the receptor is determined by its ability to compete with the radioligand for binding.[1]

B. Experimental Protocol: 5-HT Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of test compounds for a specific 5-HT receptor subtype.[1][2]

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT receptor subtype of interest.[2]

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA).

-

Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, the radioligand (at a concentration close to its Kd value), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[2]

-

Washing: Wash the filters several times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

C. Data Analysis and Interpretation: Determining Ki Values

The data from the competition binding assay are used to generate a dose-response curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where [L] is the concentration of the radioligand and Kd is its dissociation constant. The Ki value represents the affinity of the test compound for the receptor.

D. Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay.

V. In Vivo Assessment: Behavioral Models

A. The Elevated Plus Maze (EPM) for Anxiolytic Activity

The elevated plus maze is a widely used behavioral test for assessing anxiety-like behavior in rodents.[9] The apparatus consists of two open arms and two enclosed arms arranged in the shape of a plus sign and elevated from the floor.[9] The test is based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus: Use a standard elevated plus maze apparatus.

-

Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the test.

-

Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

Testing: Place the animal in the center of the maze, facing one of the open arms, and allow it to explore freely for a set period (typically 5 minutes).

-

Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms.

An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[9]

B. The Forced Swim Test (FST) for Antidepressant Activity

The forced swim test is a commonly used behavioral test for screening potential antidepressant drugs.[3] The test is based on the observation that animals placed in an inescapable container of water will eventually adopt an immobile posture.

-

Apparatus: Use a transparent cylinder filled with water.

-

Pre-test: On the first day, place the animals in the water for a 15-minute pre-test session.

-

Drug Administration: Administer the test compound or vehicle to the animals at various time points before the test session on the second day.

-

Test Session: On the second day, place the animals back in the water for a 5-minute test session.

-

Data Collection: Record the duration of immobility during the test session.